molecular formula C11H9N3 B3359070 2-Methyl-4-phenyl-1H-imidazole-1-carbonitrile CAS No. 83505-78-6

2-Methyl-4-phenyl-1H-imidazole-1-carbonitrile

Cat. No.: B3359070
CAS No.: 83505-78-6
M. Wt: 183.21 g/mol
InChI Key: MBMZYBNAENMTEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-phenyl-1H-imidazole-1-carbonitrile is a heterocyclic organic compound featuring an imidazole ring substituted with a methyl group at the 2-position and a phenyl group at the 4-position, along with a cyano group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-phenyl-1H-imidazole-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylimidazole with benzyl cyanide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (100-150°C) to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as transition metal complexes can be employed to improve reaction rates and selectivity. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-phenyl-1H-imidazole-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the cyano group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted imidazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-Methyl-4-phenyl-1H-imidazole-1-carbonitrile is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its imidazole ring is a common motif in many biologically active molecules, making it a valuable scaffold for the development of new therapeutic agents.

Medicine

In medicinal chemistry, derivatives of this compound are studied for their potential as antimicrobial, antifungal, and anticancer agents. The compound’s ability to interact with biological targets makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism by which 2-Methyl-4-phenyl-1H-imidazole-1-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-phenyl-1H-imidazole: Lacks the cyano group, which may affect its reactivity and binding properties.

    4-Phenyl-1H-imidazole-1-carbonitrile: Lacks the methyl group, potentially altering its steric and electronic characteristics.

    2-Methyl-1H-imidazole-1-carbonitrile: Lacks the phenyl group, which may influence its hydrophobicity and interaction with biological targets.

Uniqueness

2-Methyl-4-phenyl-1H-imidazole-1-carbonitrile is unique due to the presence of both a methyl and a phenyl group on the imidazole ring, along with a cyano group. This combination of substituents provides a distinct set of chemical and physical properties, making it a versatile compound for various applications.

Properties

IUPAC Name

2-methyl-4-phenylimidazole-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3/c1-9-13-11(7-14(9)8-12)10-5-3-2-4-6-10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBMZYBNAENMTEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C#N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50517037
Record name 2-Methyl-4-phenyl-1H-imidazole-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50517037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83505-78-6
Record name 2-Methyl-4-phenyl-1H-imidazole-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50517037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-4-phenyl-1H-imidazole-1-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-Methyl-4-phenyl-1H-imidazole-1-carbonitrile
Reactant of Route 3
2-Methyl-4-phenyl-1H-imidazole-1-carbonitrile
Reactant of Route 4
2-Methyl-4-phenyl-1H-imidazole-1-carbonitrile
Reactant of Route 5
2-Methyl-4-phenyl-1H-imidazole-1-carbonitrile
Reactant of Route 6
Reactant of Route 6
2-Methyl-4-phenyl-1H-imidazole-1-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.